REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[F:22][C:23]([F:24])([F:25])[S:26]([O-:27])(=[O:28])=[O:29].[F:31][C:32]([F:33])([F:34])[S:35]([O-:36])(=[O:37])=[O:38].[F:39][C:40]([F:41])([F:42])[S:43]([O-:44])(=[O:45])=[O:46].[F:9][C:10]([c:11]1[cH:12][c:13]([C:14](=[O:15])[Cl:16])[cH:17][cH:18][cH:19]1)([F:20])[F:21].[N+:47]([CH3:48])([O-:49])=[O:50].[Yb+3:30]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:14]([c:13]2[cH:12][c:11]([C:10]([F:9])([F:20])[F:21])[cH:19][cH:18][cH:17]2)=[O:15])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])C(F)(F)F
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1cccc(C(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Yb+3]
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)c2cccc(C(F)(F)F)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |